Cas no 2309459-46-7 (2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid)

2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid structure
2309459-46-7 structure
Product Name:2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid
CAS No:2309459-46-7
MF:C16H20BrNO3
MW:354.238903999329
CID:6324943
PubChem ID:165738781
Update Time:2025-07-25

2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2309459-46-7
    • EN300-7429236
    • 2-{[3-(4-bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid
    • 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid
    • Inchi: 1S/C16H20BrNO3/c17-13-5-3-12(4-6-13)16(21-9-14(19)20)10-15(18-11-16)7-1-2-8-15/h3-6,18H,1-2,7-11H2,(H,19,20)
    • InChI Key: ZXVHIITWIRZFQW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CNC2(CCCC2)C1)OCC(=O)O

Computed Properties

  • Exact Mass: 353.06266g/mol
  • Monoisotopic Mass: 353.06266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 58.6Ų

2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid Pricemore >>

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Additional information on 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid

Research Briefing on 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid (CAS: 2309459-46-7)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of spirocyclic compounds in drug discovery. Among these, 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid (CAS: 2309459-46-7) has emerged as a promising scaffold due to its unique structural features and potential biological activities. This briefing synthesizes the latest research on this compound, focusing on its synthesis, pharmacological properties, and applications in therapeutic development.

The synthesis of 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid involves a multi-step process that leverages spirocyclization strategies. Recent studies have optimized the reaction conditions to improve yield and purity, with particular attention to the stereoselective formation of the spirocenter. The compound's structural complexity, characterized by the azaspiro[4.4]nonane core and the 4-bromophenyl moiety, has been explored for its ability to modulate various biological targets, including G protein-coupled receptors (GPCRs) and enzymes implicated in inflammatory pathways.

Pharmacological evaluations of 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid have revealed its potential as an anti-inflammatory and analgesic agent. In vitro assays demonstrate its inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Furthermore, in vivo studies in rodent models have shown significant reduction in edema and pain responses, suggesting its utility in treating chronic inflammatory conditions such as rheumatoid arthritis and neuropathic pain.

Beyond its anti-inflammatory properties, this compound has also been investigated for its role in central nervous system (CNS) disorders. Preliminary data indicate its ability to cross the blood-brain barrier and interact with sigma-1 receptors, which are implicated in neuroprotection and cognitive function. These findings open new avenues for developing therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

In conclusion, 2-{[3-(4-Bromophenyl)-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacokinetic profile, and explore its applications in combination therapies. The compound's unique chemical structure and biological activities position it as a valuable candidate for future drug development efforts in inflammation and CNS disorders.

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